Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a pyridazinone ring, and a piperazine carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA gyrase or protein kinases.
Pathways Involved: It can interfere with pathways related to cell division, apoptosis, or microbial metabolism, leading to its therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds such as 3,6-dichloropyridazine and 4-hydroxypyridazinone are structurally related and have comparable chemical properties.
Uniqueness
Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate is unique due to its combination of benzothiazole, pyridazinone, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18ClN5O3S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxopyridazin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H18ClN5O3S/c1-2-27-18(26)23-9-7-22(8-10-23)13-11-20-24(16(25)15(13)19)17-21-12-5-3-4-6-14(12)28-17/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
HMJOIUYVFLEFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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